molecular formula C7H15ClFN B1445504 4-(2-Fluoroethyl)piperidine hydrochloride CAS No. 184044-25-5

4-(2-Fluoroethyl)piperidine hydrochloride

Cat. No.: B1445504
CAS No.: 184044-25-5
M. Wt: 167.65 g/mol
InChI Key: XSIYTVGVMNMDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-fluoroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

4-(2-Fluoroethyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it valuable for specific applications where the fluoroethyl group enhances desired effects .

Properties

IUPAC Name

4-(2-fluoroethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIYTVGVMNMDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluoroethyl)piperidine hydrochloride
Reactant of Route 2
4-(2-Fluoroethyl)piperidine hydrochloride
Reactant of Route 3
4-(2-Fluoroethyl)piperidine hydrochloride
Reactant of Route 4
4-(2-Fluoroethyl)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2-Fluoroethyl)piperidine hydrochloride
Reactant of Route 6
4-(2-Fluoroethyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.